Acetomycin
Overview
Description
Acetomycin is a natural product identified as an antifungal agent produced by termite gut-associated Streptomycetes. It has shown significant potential in combating various fungal pathogens, including Pyrrhoderma noxium, Aspergillus niger, Botrytis cinerea, and Alternaria alternata . This compound is particularly notable for its potential use as a biological control agent and natural product fungicide .
Mechanism of Action
Target of Action
Acetomycin, also known as Dactinomycin, primarily targets DNA in cells . It binds strongly but reversibly to DNA, interfering with the synthesis of RNA . This interaction inhibits RNA transcription, with chain elongation being more sensitive than initiation, termination, or release .
Mode of Action
The compound’s interaction with its targets results in impaired mRNA production . As a result of this, protein synthesis also declines after this compound therapy . This disruption in protein synthesis can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
This compound affects the biochemical pathway of RNA synthesis . By binding to DNA, it prevents RNA polymerase from elongating the RNA chain, thereby inhibiting the transcription process . This disruption can affect various downstream effects, such as protein synthesis, as RNA is a key player in the translation process .
Pharmacokinetics
It is known that the drug is administered intravenously, suggesting rapid absorption and distribution . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The primary result of this compound’s action is the inhibition of RNA synthesis, leading to a decline in protein synthesis . This can result in cell death, making this compound effective in the treatment of various types of cancers . It is used in the treatment of Wilms’ tumor, childhood rhabdomyosarcoma, Ewing’s sarcoma, and metastatic, nonseminomatous testicular cancer as part of a combination chemotherapy .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and activity of the drug . Additionally, the presence of other substances, such as other drugs or biological molecules, can potentially interact with this compound and alter its action
Biochemical Analysis
Biochemical Properties
Acetomycin plays a crucial role in biochemical reactions by interacting with various enzymes and proteins. It primarily targets bacterial ribosomal RNA, inhibiting protein synthesis and leading to bacterial cell death. This compound interacts with enzymes such as RNA polymerase and proteins involved in the translation process, disrupting their normal function and preventing bacterial growth .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In bacterial cells, it inhibits protein synthesis by binding to the 50S ribosomal subunit, leading to the cessation of cell growth and division. This inhibition affects cell signaling pathways, gene expression, and cellular metabolism, ultimately resulting in bacterial cell death. This compound’s impact on eukaryotic cells is minimal, making it a valuable tool in selective bacterial inhibition .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the bacterial ribosome, specifically the 50S subunit. This binding interferes with the elongation phase of protein synthesis, preventing the formation of peptide bonds and leading to the accumulation of incomplete polypeptide chains. This compound also inhibits RNA polymerase activity, further disrupting bacterial gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its antibacterial activity can decrease due to degradation. Long-term exposure to this compound can lead to the development of bacterial resistance, reducing its efficacy. Studies have shown that this compound maintains its antibacterial properties for extended periods when stored under appropriate conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits bacterial growth without causing significant toxicity. At high doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a minimum concentration of this compound is required to achieve antibacterial activity .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily targeting bacterial protein synthesis. It interacts with enzymes such as RNA polymerase and ribosomal proteins, disrupting the normal metabolic flux and leading to the accumulation of incomplete proteins. This compound’s impact on metabolite levels is significant, as it inhibits the production of essential bacterial proteins .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and accumulation in bacterial cells. This compound’s localization within bacterial cells is crucial for its antibacterial activity, as it needs to reach the ribosomes to exert its effects .
Subcellular Localization
This compound’s subcellular localization is primarily within the bacterial ribosomes, where it binds to the 50S subunit. This localization is essential for its inhibitory activity on protein synthesis. This compound does not undergo significant post-translational modifications, and its targeting signals are inherent to its chemical structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetomycin involves the fermentation of Streptomyces species. The fermentation extracts are then analyzed using nuclear magnetic resonance (NMR) and X-ray crystallography to identify and purify this compound . The specific synthetic routes and reaction conditions for this compound are not extensively detailed in the literature, but it is known that the compound is produced through the metabolic processes of Streptomyces .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale fermentation processes using optimized strains of Streptomyces. The fermentation conditions, including nutrient composition, temperature, pH, and aeration, would be carefully controlled to maximize the yield of this compound. Following fermentation, the compound would be extracted and purified using techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Acetomycin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its stability, efficacy, and bioavailability .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired transformations .
Major Products Formed
The major products formed from the chemical reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce deoxygenated forms of the compound .
Scientific Research Applications
Acetomycin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying natural product synthesis and biosynthesis pathways . In biology, this compound’s antifungal properties make it a valuable tool for investigating fungal pathogenesis and developing new antifungal agents .
In medicine, this compound has shown potential as an antifungal therapeutic agent, particularly for treating infections caused by resistant fungal pathogens . Its unique mode of action and low toxicity profile make it an attractive candidate for further drug development . In industry, this compound can be used as a natural fungicide for agricultural applications, providing an environmentally friendly alternative to chemical fungicides .
Comparison with Similar Compounds
Acetomycin is part of the actinomycin family of antibiotics, which includes compounds such as actinomycin D, actinomycin X2, and actinomycin V . These compounds share similar structural features and biosynthetic origins but differ in their specific biological activities and applications .
Similar Compounds
Actinomycin D: Known for its use in cancer chemotherapy, particularly for treating Wilms’ tumor and rhabdomyosarcoma.
Actinomycin X2: Exhibits potent antibacterial activity against methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus.
Actinomycin V: Another member of the actinomycin family with distinct antibacterial properties.
Properties
IUPAC Name |
[(2R,3S,4S)-4-acetyl-3,4-dimethyl-5-oxooxolan-2-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5/c1-5-8(14-7(3)12)15-9(13)10(5,4)6(2)11/h5,8H,1-4H3/t5-,8-,10+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMZTORLGBISLR-RHFNHBFPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(=O)C1(C)C(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](OC(=O)[C@]1(C)C(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
510-18-9 | |
Record name | (3S,4S,5R)-3-Acetyl-5-(acetyloxy)dihydro-3,4-dimethyl-2(3H)-furanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=510-18-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetomycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000510189 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ACETOMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/373B64IT09 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Acetomycin?
A: this compound has the molecular formula C10H14O5 and a molecular weight of 214.22 g/mol. []
Q2: How active is this compound against tumor cells in vitro?
A: this compound demonstrates potent in vitro activity against HCT-8 human colon adenocarcinoma cells (IC50 = 1.5 µg/mL) and L1210 murine leukemia cells (IC50 = 2.2 µg/mL). [] It also showed a 33% overall response rate in the human tumor stem cell assay against 49 primary tumors. []
Q3: What is the mechanism behind this compound's in vivo inactivation?
A: this compound is rapidly inactivated in vivo by esterases, primarily porcine liver esterase (EC 3.1.1.1). [, ] This enzymatic hydrolysis likely targets the acetoxy group at the 5-position of the γ-butyrolactone ring, significantly reducing its activity. []
Q4: Have any strategies been explored to overcome this compound's in vivo inactivation?
A: Yes, researchers have synthesized this compound analogs with modifications at the 5-position of the γ-butyrolactone ring, replacing the acetoxy group with benzoyloxy and pivaloyloxy groups. [] These modifications aimed to create esterase-resistant analogs.
Q5: Were the esterase-resistant this compound analogs successful?
A: Although the synthesized analogs showed similar in vitro cytotoxicity to this compound, they remained susceptible to porcine liver esterase and lost their efficacy in vivo. []
Q6: What is the absolute configuration of this compound?
A: The absolute configuration of this compound is 3S, 4S, 5R, determined through spectroscopic characterization, X-ray analysis of a bromo derivative, and synthesis of its stereoisomers. [, , ]
Q7: How does the structure of this compound contribute to its activity?
A: While the exact mechanism of action remains unclear, the γ-butyrolactone ring and the acetoxy group at the 5-position are crucial for this compound's biological activity. [, ] Modifications to these structural features significantly impact its potency. [, ]
Q8: What is known about the biogenesis of this compound?
A: Studies using radiolabeled precursors revealed that this compound's carbon skeleton originates from acetate and methionine. [] C-1, C-5, and C-9 are derived from the carboxylate carbon of acetate, while C-2, C-6, and C-10 originate from its methyl group. [] The C-7 methyl group comes from methionine, while the remaining carbons (C-3, C-4, and C-8) come from an unknown precursor, possibly a D-glucose degradation product. []
Q9: What spectroscopic data is available for this compound?
A: this compound has been characterized using NMR and CD spectroscopy. [] Further structural information was obtained through X-ray analysis of its bromo derivative. [, ]
Q10: Has the total synthesis of this compound been achieved?
A: Yes, several total syntheses of this compound and its stereoisomers have been reported, employing various strategies like Claisen rearrangement, silylene transfer reactions, and palladium-catalyzed allylic alkylation. [, , , , , , , , , , , , , , , , ]
Q11: What is the significance of the total synthesis of this compound?
A: The successful total synthesis of this compound and its stereoisomers allows for the production of sufficient quantities for further biological evaluation and facilitates the development of analogs with improved pharmacological properties. [, , , , , , , , , , , , , , , , ]
Q12: What are the potential applications of this compound?
A: Although limited by its in vivo instability, this compound holds potential as a lead compound for developing novel anticancer and antifungal agents. [, ] Further research focusing on improving its pharmacokinetic properties is needed to unlock its full therapeutic potential.
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